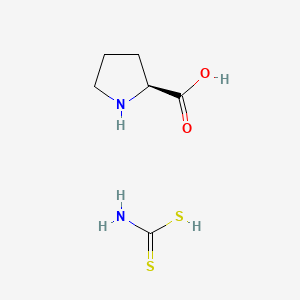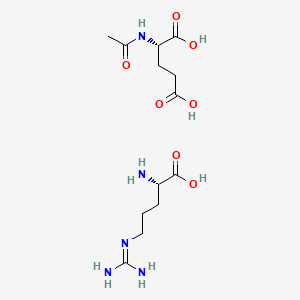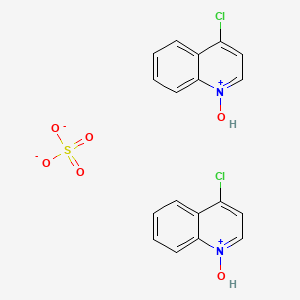
Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- is a complex organic compound with a unique structure that includes a cyclopenta(a)phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, Friedel-Crafts acylation, and hydrogenation steps. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
- Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
Comparison: Ethanone, 1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta(a)phenanthren-6-yl)- is unique due to its cyclopenta(a)phenanthrene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2960-76-1 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthren-6-yl)ethanone |
InChI |
InChI=1S/C19H20O/c1-12(20)18-11-19-14-8-4-5-13(14)9-10-17(19)15-6-2-3-7-16(15)18/h2-3,6-7,11,13-14H,4-5,8-10H2,1H3 |
InChI Key |
XNZINHBNAZORHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCC3C2CCC3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
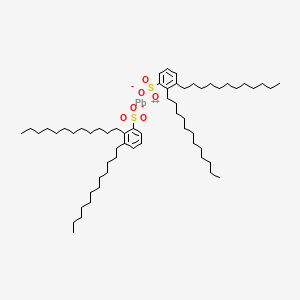
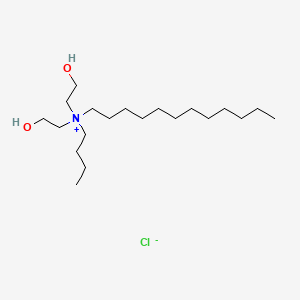
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
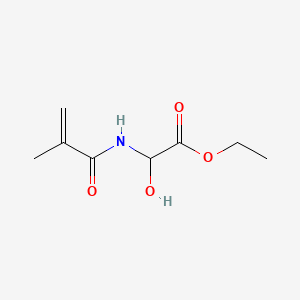
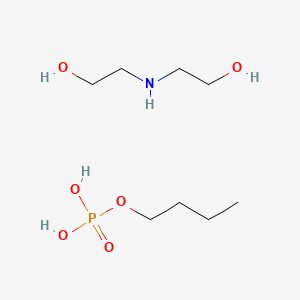
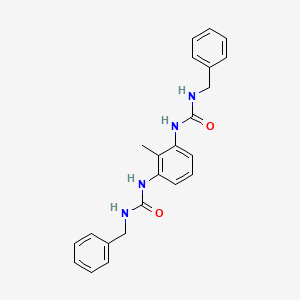
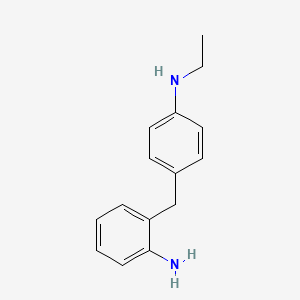
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)

